molecular formula C18H20N2O3 B11688023 2-(2,6-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11688023
M. Wt: 312.4 g/mol
InChI Key: ORRHIZCBDLESPU-YBFXNURJSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a methoxyphenylmethylidene group connected via an acetohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2-(2,6-dimethylphenoxy)acetohydrazide with 4-methoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylphenoxy)ethanol
  • 2-(2,6-dimethylphenoxy)methyl oxirane
  • 2-(2,5-dimethylphenoxy)-2-methylpropanoic acid

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H20N2O3/c1-13-5-4-6-14(2)18(13)23-12-17(21)20-19-11-15-7-9-16(22-3)10-8-15/h4-11H,12H2,1-3H3,(H,20,21)/b19-11+

InChI Key

ORRHIZCBDLESPU-YBFXNURJSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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